molecular formula C8H4ClF3N2 B3031294 Benzimidazole, 4-chloro-2-(trifluoromethyl)- CAS No. 2338-31-0

Benzimidazole, 4-chloro-2-(trifluoromethyl)-

Cat. No.: B3031294
CAS No.: 2338-31-0
M. Wt: 220.58 g/mol
InChI Key: WUDKQPQAAUQCLT-UHFFFAOYSA-N
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Description

Benzimidazole, 4-chloro-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, where the hydrogen atoms at positions 4 and 2 are replaced by a chlorine atom and a trifluoromethyl group, respectively

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It may also cause skin corrosion/irritation and serious eye damage/eye irritation .

Biochemical Analysis

Biochemical Properties

Benzimidazole, 4-chloro-2-(trifluoromethyl)-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound can interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions that these enzymes catalyze. Additionally, it can bind to proteins involved in cell signaling pathways, altering their function and impacting cellular communication .

Cellular Effects

The effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, benzimidazole, 4-chloro-2-(trifluoromethyl)-, exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing substrate binding and subsequent metabolic reactions. Additionally, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole, 4-chloro-2-(trifluoromethyl)-, is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes and prolonged alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can induce toxic effects, including liver and kidney damage, due to the excessive inhibition of metabolic enzymes and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

Benzimidazole, 4-chloro-2-(trifluoromethyl)-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds. Additionally, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, benzimidazole, 4-chloro-2-(trifluoromethyl)-, is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can interact with cellular transporters, influencing its uptake and localization within specific tissues and cells. The distribution of benzimidazole, 4-chloro-2-(trifluoromethyl)-, is critical for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of benzimidazole, 4-chloro-2-(trifluoromethyl)-, plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can accumulate in the endoplasmic reticulum, where it interacts with metabolic enzymes and affects protein synthesis. Its localization within specific subcellular regions is essential for its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 4-chloro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with 4-chloro-2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

On an industrial scale, the synthesis of benzimidazole, 4-chloro-2-(trifluoromethyl)- can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 4-chloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities and properties depending on the nature of the substituents.

Comparison with Similar Compounds

Benzimidazole, 4-chloro-2-(trifluoromethyl)- can be compared with other similar compounds such as:

The uniqueness of benzimidazole, 4-chloro-2-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDKQPQAAUQCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177938
Record name Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-31-0
Record name Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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